Product packaging for Austocystin D(Cat. No.:CAS No. 55256-53-6)

Austocystin D

Cat. No.: B1231601
CAS No.: 55256-53-6
M. Wt: 412.4 g/mol
InChI Key: VXTQFTUOAJRUDO-IFMALSPDSA-N
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Description

Austocystin D (CAS 55256-53-6) is a natural fungal metabolite with potent and selective cytotoxic activity. It functions as a prodrug that is metabolically activated by cellular cytochrome P450 enzymes, specifically CYP2J2, to elicit its biological effects . Upon activation, it induces DNA damage and subsequent cell growth inhibition in sensitive cancer cell lines . Its research value is particularly high in oncology, as its potency shows a strong positive correlation with CYP2J2 expression levels, suggesting potential as a therapeutic strategy for cancers where CYP2J2 is upregulated . The compound's mechanism involves CYP2J2-dependent conversion to a reactive form that causes DNA damage, as evidenced by phosphorylation of histone H2AX (γ-H2AX) . Key regulatory genes for this activity include POR and PGRMC1, which positively regulate CYP function, and KAT7, a histone acetyltransferase involved in the transcriptional regulation of CYP2J2 . This compound has also been noted for its activity against cancer cells that overexpress the multidrug resistance transporter MDR1, indicating potential for overcoming chemoresistance . This product is intended for research purposes only and is not approved for use in humans. Molecular Formula: C22H20O8 Molecular Weight: 412.39 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O8 B1231601 Austocystin D CAS No. 55256-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,8R)-2,4,18-trihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQFTUOAJRUDO-IFMALSPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970589
Record name 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55256-53-6
Record name (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3′,2′:4,5]furo[3,2-b]xanthen-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55256-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Austocystin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Austocystin D

The Polyketide Pathway Origin

The carbon skeleton of this compound is derived from acetate (B1210297) units via the polyketide pathway. rsc.org This has been confirmed through isotopic labeling studies using [1,2-¹³C₂]acetate. rsc.orgrsc.org The observed ¹³C-¹³C coupling patterns in the enriched this compound molecule definitively show the incorporation of intact acetate units, a hallmark of polyketide biosynthesis. rsc.org The biosynthesis is thought to proceed through an anthraquinone (B42736) intermediate, which is then converted to the xanthone (B1684191) core. rsc.org

Aspergillus ustus Strain-Specific Isolation

Key Enzymatic Steps and Intermediates

The formation of this compound involves a series of enzymatic reactions catalyzed by a suite of biosynthetic enzymes encoded in a gene cluster. While the specific gene cluster for this compound has not been fully elucidated, comparisons with the biosynthesis of related mycotoxins like aflatoxin and sterigmatocystin (B1681140) provide insights into the likely enzymatic steps. mdpi.comnih.gov These steps are believed to include:

Polyketide Synthase (PKS) activity: Catalyzes the initial assembly of the polyketide chain from acetate and malonate precursors. evitachem.com

Cyclization and Aromatization: A series of enzymes then catalyze the folding and cyclization of the polyketide chain to form the anthraquinone intermediate.

Oxidative Cleavage: A key step is the oxidative cleavage of the anthraquinone, leading to the formation of the xanthone scaffold. Studies have shown that no randomization of the isotopic label occurs in ring A during this conversion, providing specific details about the reaction mechanism. rsc.org

Tailoring Reactions: A series of "tailoring" enzymes then modify the xanthone core to produce the final this compound structure. These modifications include chlorination and the formation of the bisdihydrofuran ring system.

Total Synthesis of Austocystin D

Retrosynthetic Analysis

A common retrosynthetic approach to the austocystin framework involves disconnecting the bisdihydrofuran moiety, leading to a substituted xanthone (B1684191) precursor. The xanthone itself can be constructed through methods like the benzophenone-to-xanthone cyclization.

A plausible retrosynthetic disconnection is as follows:

This compound -> Dihydrofuroxanthone -> Substituted Xanthone -> Benzophenone (B1666685) -> Substituted benzoic acid and phenol.

Key Chemical Reactions and Strategies

The synthesis of the austocystin core relies on several key chemical reactions:

Benzophenone Synthesis: Friedel-Crafts acylation or related coupling reactions can be used to synthesize the highly substituted benzophenone intermediate.

Xanthone Formation: Oxidative cyclization of the benzophenone precursor, often using reagents like potassium ferricyanide (B76249) or palladium catalysts, yields the xanthone core.

Furan (B31954) Ring Annulation: The construction of the dihydrofuran rings is a critical and challenging step. Strategies have involved the elaboration of a coumarin (B35378) intermediate, which can be converted to the furanolactone and subsequently the bisdihydrofuran system. journals.co.za

Chemical Synthesis and Advanced Derivatization Strategies

Total Synthesis Approaches to Austocystin D Analogs

While a complete total synthesis of this compound itself is not extensively documented in readily available literature, considerable effort has been directed toward the synthesis of its core scaffold, the 2,3-dihydrofuro[3,2-c]coumarin system, and its analogs. These approaches provide a foundation for the potential future total synthesis of this compound.

The angular tricyclic furo[3,2-c]coumarin core is a prominent feature of this compound. The development of methods to construct this scaffold is a key focus of synthetic research. Several effective strategies have been developed, often using 4-hydroxycoumarin (B602359) as a starting material.

One-pot multicomponent reactions (MCRs) have emerged as an efficient method. For instance, a diastereoselective synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins has been achieved through a one-pot reaction of aromatic aldehydes, 4-hydroxycoumarin, and α-tosyloxyacetophenones, using pyridine (B92270) and triethylamine (B128534) as catalysts. researchgate.net Another green chemistry approach utilizes imidazole (B134444) as a catalyst in water for the three-component reaction of 4-hydroxycoumarin, an aldehyde, and a bromoacetophenone, yielding functionalized trans-2,3-dihydrofuro[3,2-c]coumarins in high yields (72–98%). nih.govmdpi.com

Metal-catalyzed reactions offer another powerful route. Palladium-catalyzed heteroannulation of 3-alkynyl-4-methoxycoumarins with aryl halides has been shown to selectively form 3-arylfuro[3,2-c]coumarins. acs.org Copper catalysis has also been extensively used. For example, Cu(II)-catalyzed tandem reactions can produce furo[3,2-c]coumarin derivatives. acs.org These methods provide diverse ways to build the core ring system of this compound analogs.

Scaffold Synthesis Strategy Key Reagents Catalyst/Conditions Product Type
One-Pot Multicomponent Reaction4-hydroxycoumarin, aromatic aldehyde, α-tosyloxyacetophenonePyridine, Triethylaminetrans-2,3-dihydrofuro[3,2-c]coumarins researchgate.net
Green Multicomponent Reaction4-hydroxycoumarin, aldehyde, bromoacetophenoneImidazole, WaterFunctionalized trans-2,3-dihydrofuro[3,2-c]coumarins nih.govmdpi.com
Palladium-Catalyzed Heteroannulation3-alkynyl-4-methoxycoumarin, aryl halidePalladium catalyst3-arylfuro[3,2-c]coumarins acs.org
Copper-Catalyzed CycloadditionPropargylic esters, 4-hydroxycoumarinsCu(acac)₂, Chiral P,N,N-ligandEnantioenriched dihydrofuro[3,2-c]coumarins nih.gov

Controlling the stereochemistry of the dihydrofuran ring is crucial for mimicking the natural product's three-dimensional structure. Several synthetic methods have been developed to achieve this with high selectivity.

Diastereoselective Synthesis : Many of the multicomponent reactions developed for the synthesis of the 2,3-dihydrofuro[3,2-c]coumarin scaffold exhibit high diastereoselectivity, preferentially forming the trans isomer. researchgate.netontosight.ai This is a common outcome in these reaction pathways, providing a reliable method for obtaining this specific spatial arrangement.

Enantioselective Synthesis : To control the absolute stereochemistry and produce specific enantiomers, chiral catalysts are employed. A notable strategy is the copper-catalyzed asymmetric [3+2] cycloaddition of propargylic esters with 4-hydroxycoumarins. nih.gov By using a copper(II) source in combination with a chiral tridentate P,N,N-ligand, researchers have synthesized optically active dihydrofuro[3,2-c]coumarins with high enantioselectivity (up to 96% ee). nih.gov A similar enantioselective approach involves the cycloaddition of β-ketoesters with propargylic esters, catalyzed by a complex of Cu(OTf)₂ and a chiral tridentate P,N,N ligand. acs.org These methods are critical for producing specific, biologically relevant stereoisomers of this compound analogs.

Strategies for the Construction of the Heteropentacyclic Scaffold

Semisynthesis and Targeted Chemical Modifications

Semisynthetic modifications of the natural this compound molecule are vital for probing its mechanism of action and understanding its structure-activity relationship (SAR). These studies often focus on the functional groups believed to be essential for its biological effects.

A key semisynthetic derivative of this compound is Dihydro-Austocystin D. kyoto-u.ac.jp This compound is generated through the chemical reduction or hydrogenation of the vinyl ether double bond within the terminal dihydrofuran ring of this compound. acs.orgkyoto-u.ac.jpulisboa.pt

The synthesis of this derivative was prompted by the structural similarity between this compound and Aflatoxin B₁, a mycotoxin that is metabolically activated to a reactive epoxide at its own vinyl ether moiety. acs.orgulisboa.pt Researchers hypothesized that this compound might be activated by a similar mechanism. To test this, the vinyl ether was reduced to a single bond, creating Dihydro-Austocystin D, a form that cannot be epoxidized by cytochrome P450 (CYP) enzymes. nih.govulisboa.pt As predicted, Dihydro-Austocystin D was found to have lost its cytotoxic activity, which strongly supported the hypothesis that metabolic activation at this site is crucial for the compound's function. nih.govulisboa.pt

Reactivity studies on this compound have primarily centered on the vinyl ether moiety of the dihydrofuran ring, as this is the site of metabolic activation. acs.orgulisboa.pt The transformation of this group, as seen in the generation of Dihydro-Austocystin D, is the most significant chemical modification reported. This modification directly probes the compound's reactivity in vivo and is a cornerstone of understanding its mechanism of action. ulisboa.pt

Chemical modification to block this likely site of CYP activation has been shown to diminish the cytotoxicity of this compound. acs.orgulisboa.pt Besides the reduction of the double bond, other derivatives have been identified, such as 1″-hydroxy this compound, which was isolated from a fungal culture and represents a hydroxylation of the parent molecule. nih.gov The study of such analogs helps to build a more complete picture of the structure-activity relationship of the Austocystin family. The core reactivity finding remains that the vinyl ether is essential for CYP-catalyzed epoxidation, which leads to the formation of a reactive intermediate capable of damaging DNA. ulisboa.pt

Generation of Dihydro-Austocystin D

Development of Key Intermediates for this compound Synthesis

The construction of a complex molecule like this compound relies on the efficient synthesis of key intermediates that can be assembled into the final scaffold. Research has focused on developing reliable methods to produce the core heterocyclic systems.

The 2,3-dihydrofuran (B140613) ring is a fundamental structural motif. Efficient methods for synthesizing highly functionalized dihydrofurans are therefore critical. One approach is the copper-catalyzed asymmetric formal [3+2] cycloaddition of β-ketoesters with propargylic esters to produce chiral 2,3-dihydrofurans bearing an exocyclic double bond. acs.org Another strategy involves the use of bromonitroalkenes as versatile starting materials that can react with 1,3-dicarbonyl compounds in domino reactions to afford functionalized 2,3-dihydrofuran derivatives. More recently, the synthesis of 4-bromo-2,3-dihydrofurans via the cyclization of 1,2-dibromohomoallylic alcohols has been reported, providing a handle for further chemical diversification.

Synthesis of Polyfunctional 2,3-Dihydrofurans

Affinity Reagent Synthesis for Molecular Target Identification

Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. rsc.org This is often achieved by synthesizing affinity reagents, which are modified versions of the parent compound that can be used to capture interacting proteins. rsc.orgmedchemexpress.com

In the case of this compound, efforts have been made to produce affinity reagents to elucidate its cellular targets. tandfonline.comresearchgate.net One of the primary strategies involved the chemical modification of the 2,3-double bond within the vinyl ether moiety of the this compound structure. tandfonline.comresearchgate.netacs.org This region is structurally similar to a critical moiety in aflatoxin B₁, which is known to be activated via epoxidation. acs.org

The synthetic approach focused on the epoxidation of this double bond, followed by subsequent chemical manipulations to attach an affinity tag like biotin. medchemexpress.comtandfonline.comresearchgate.net However, these synthetic efforts proved to be challenging. The reactions were difficult to control and consistently resulted in variable and typically low yields. tandfonline.comresearchgate.net Due to these synthetic difficulties, this particular approach to creating an affinity probe for this compound was ultimately abandoned in favor of other strategies. tandfonline.comresearchgate.net Another approach involved the synthesis of dihydro-austocystin D, where the critical carbon-carbon double bond is reduced. researchgate.netontosight.ainih.gov This modification was used to probe the importance of that specific site for biological activity. acs.orgnih.gov

Table 2: Attempted Affinity Reagent Synthesis for this compound

ParameterDescription
Objective Identification of the molecular target(s) of this compound. tandfonline.comresearchgate.net
Synthetic Strategy Chemical modification of the 2,3-double bond in the vinyl ether moiety. tandfonline.comresearchgate.net
Key Reaction Epoxidation of the 2,3-double bond. tandfonline.comresearchgate.net
Challenges Reactions proceeded in variable and low yields, making the synthesis difficult. tandfonline.comresearchgate.net
Outcome The affinity reagent synthesis approach based on epoxidation was abandoned. tandfonline.comresearchgate.net

Molecular and Cellular Mechanism of Action of Austocystin D

Cytochrome P450 (CYP)-Mediated Activation

The selective cytotoxic action of Austocystin D is a direct consequence of its activation by cytochrome P450 (CYP) enzymes in specific cancer cell lines. acs.orgebi.ac.ukacs.org This metabolic activation is the critical initiating step for its biological activity. researchgate.netkyoto-u.ac.jp The cytotoxicity of this compound correlates with CYP activity, and inhibition of these enzymes diminishes its effects. acs.orgnih.gov This dependency on CYP-mediated activation explains the compound's selective antiproliferative action, which is dictated by the specific CYP enzyme expression profile of a given cell line. acs.orgebi.ac.uk

Research has identified a specific cytochrome P450 isoform, CYP2J2, as being crucial for the metabolic activation and subsequent cytotoxicity of this compound. researchgate.netnih.gov Cancer cells that exhibit higher sensitivity to this compound often show elevated levels of CYP2J2 expression. researchgate.netkyoto-u.ac.jpnih.gov The link between CYP2J2 and this compound sensitivity is supported by several lines of evidence:

Depletion of CYP2J2 in cancer cell lines leads to a reduction in sensitivity to this compound and a decrease in the induction of DNA damage. researchgate.netnih.gov

Conversely, the overexpression of CYP2J2 enhances the compound's cytotoxicity. researchgate.netnih.gov

Comprehensive analyses have shown a strong positive correlation between CYP2J2 expression and sensitivity to this compound across numerous human cancer cell lines. kyoto-u.ac.jp

These findings strongly indicate that CYP2J2 is the key enzyme responsible for metabolizing this compound into its cytotoxic form. researchgate.netnih.gov The selective expression of CYP2J2 in certain tumors presents a potential biomarker for identifying cancers that may be susceptible to this compound-based therapies. researchgate.netnih.gov

Table 1: Effect of CYP2J2 Modulation on this compound Activity
Experimental ConditionEffect on CYP2J2Observed OutcomeReference
Genetic depletion of CYP2J2 (e.g., using sgRNA)Decreased expression/activityAlleviated sensitivity to this compound; reduced DNA damage induction researchgate.netnih.gov
Overexpression of CYP2J2Increased expression/activityEnhanced cytotoxicity and DNA damage induced by this compound researchgate.netnih.gov
Correlation analysis in cancer cell linesNaturally varying expression levelsPositive correlation between high CYP2J2 expression and sensitivity to this compound kyoto-u.ac.jp

This compound functions as a prodrug, a compound that is administered in an inactive or less active form and is then converted to its active state within the body through metabolic processes. nih.govresearchgate.netlecturio.com The concept of a prodrug was first introduced in 1958 to describe pharmacologically inactive derivatives that are transformed into active substances in vivo. uobabylon.edu.iq this compound itself has limited biological activity and requires enzymatic transformation by CYP monooxygenases to exert its potent cytotoxic effects. researchgate.netkyoto-u.ac.jp

This bioactivation is essential; its cytotoxicity is lost when CYP enzymes are inhibited by chemical agents like ketoconazole (B1673606). acs.orgnih.gov The prodrug approach allows for potential targeting, as the active drug is ideally generated only in cells that possess the necessary activating enzymes, such as the high levels of CYP2J2 found in certain tumors. nih.govresearchgate.net

The proposed mechanism of CYP-mediated activation of this compound is informed by its structural resemblance to other known mycotoxins, most notably Aflatoxin B1. acs.orgnih.gov Both this compound and Aflatoxin B1 are activated by CYP enzymes and are known to induce DNA damage. ebi.ac.ukacs.orgresearchgate.net A key structural feature shared by both compounds is a vinyl ether moiety. acs.orgnih.gov

In Aflatoxin B1, this vinyl ether is the site of epoxidation catalyzed by CYP enzymes. acs.orgnih.gov The resulting highly reactive epoxide is an electrophilic intermediate that can form covalent adducts with DNA, leading to mutations and carcinogenicity. acs.org It is hypothesized that this compound is activated via a similar mechanism, where CYP2J2 catalyzes the epoxidation of its vinyl ether. kyoto-u.ac.jp Further supporting this, modification of this vinyl ether in this compound, such as through reduction to dihydro-austocystin D, results in a loss of cytotoxic activity, underscoring the critical role of this functional group in its bioactivation. acs.orgkyoto-u.ac.jp

Enzymatic Metabolism and Prodrug Concept

Induction of DNA Damage and Related Cellular Responses

Following its activation by cytochrome P450 enzymes, this compound becomes a potent DNA-damaging agent. acs.orgebi.ac.ukresearchgate.net The metabolized form of the compound reacts with DNA, leading to the formation of lesions that trigger a cellular DNA damage response, ultimately culminating in cell growth inhibition and death. researchgate.netkyoto-u.ac.jp The induction of DNA damage is a central element of its mechanism of action. acs.orgnih.gov

The formation of DNA adducts—covalent bonds between a chemical and DNA—is a critical event in chemical carcinogenesis and genotoxicity. mdpi.com In vitro experiments provide direct evidence that metabolically activated this compound damages DNA. acs.orgnih.gov In one key assay, supercoiled plasmid DNA was incubated with this compound in the presence of human liver microsomes, which are a rich source of CYP enzymes. acs.orgnih.gov

The results showed that this compound caused single-strand breaks, or "nicks," in the plasmid DNA, converting it from a supercoiled to a relaxed form. acs.org This DNA-nicking activity was dependent on the presence of both the liver microsomes and an NADPH-regenerating system required for CYP enzyme function. acs.org This demonstrates that this compound does not damage DNA directly but must first be converted into a reactive metabolite by CYP enzymes, which then forms adducts with the DNA. acs.orgnih.gov The ability to detect these adducts at the molecular level confirms the DNA-damaging capacity of the compound. frontiersin.org

Table 2: In Vitro DNA Damage Assay with this compound
ConditionComponents AddedObserved Effect on Supercoiled Plasmid DNAReference
ControlPlasmid DNA onlyNo significant nicking; DNA remains supercoiled acs.org
This compound alonePlasmid DNA + this compoundNo significant nicking acs.org
Activated this compoundPlasmid DNA + this compound + Liver Microsomes + NADPH systemIncreased conversion of supercoiled DNA to nicked DNA acs.orgnih.gov
Inhibited ActivationPlasmid DNA + this compound + Liver Microsomes + NADPH system + CYP InhibitorReduced DNA nicking compared to activated condition acs.org

When cells detect DNA damage, such as the adducts and breaks caused by activated this compound, they initiate a complex signaling network known as the DNA Damage Response (DDR). nih.gov A key event in the DDR is the phosphorylation of a histone variant called H2AX at serine 139, creating what is known as gamma-H2AX (γ-H2AX). acs.orgresearchgate.net This modification serves as a beacon, recruiting DNA repair proteins to the site of damage. nih.gov

Treatment of sensitive cancer cells with this compound leads to a significant increase in the levels of γ-H2AX. acs.orgresearchgate.netnih.gov This induction of H2AX phosphorylation correlates directly with the compound's cytotoxic and antiproliferative activity. acs.org Furthermore, inhibiting the CYP-mediated activation of this compound prevents the increase in γ-H2AX, confirming that the DNA damage response is a downstream consequence of its metabolism. acs.orgnih.gov The activation of the DDR pathway is therefore a clear indicator that this compound, once metabolized, functions as a genotoxic agent. researchgate.net

Activation of DNA Damage Response Pathways

Histone H2AX Phosphorylation (γ-H2AX)

A primary indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as γ-H2AX. nih.govnih.gov this compound has been shown to induce the phosphorylation of H2AX in a cell-line selective manner that directly correlates with its cytotoxic effects. acs.orgnih.gov For instance, treatment with this compound leads to a significant increase in γ-H2AX levels in sensitive cancer cell lines like U-2 OS, while having a negligible effect on resistant lines such as HOS. nih.govkyoto-u.ac.jp This phosphorylation is a critical event in the DNA damage response, serving as a platform to recruit other repair and signaling proteins. nih.govplos.org The induction of γ-H2AX by this compound underscores its role as a DNA-damaging agent, with its activity being dependent on cellular factors. acs.orgnih.gov

RPA32 Phosphorylation

Replication Protein A (RPA) is a single-stranded DNA-binding protein essential for various DNA metabolism processes, including replication and repair. biorxiv.org Its 32 kDa subunit, RPA32, undergoes phosphorylation in response to DNA damage. biorxiv.orgpreprints.org Immunoblot analysis has revealed that treatment with this compound results in an increased mobility shift of the RPA32 signal, which is indicative of its phosphorylation. nih.govkyoto-u.ac.jp The phosphorylation of RPA32, along with other DNA damage response proteins, suggests the accumulation of single-stranded DNA and the activation of the DNA damage response pathway. nih.govresearchgate.net

CHK1 Phosphorylation

Checkpoint kinase 1 (CHK1) is a crucial signal transducer in the DNA damage checkpoint cascade. embopress.orgoncotarget.com Upon DNA damage, CHK1 is phosphorylated, leading to cell cycle arrest to allow time for DNA repair. embopress.orgoncotarget.com Studies have demonstrated that this compound treatment leads to the phosphorylation of CHK1 at serine 345. nih.govkyoto-u.ac.jp This activation of CHK1 is part of the broader DNA damage response triggered by the compound, working in concert with the phosphorylation of H2AX and RPA32 to halt cell cycle progression. nih.gov

Selectivity in Cellular Toxicity

A remarkable feature of this compound is its selective cytotoxicity, which is not uniform across all cell lines. acs.orgnih.gov This selectivity is dictated by specific cellular characteristics, primarily the expression of certain metabolic enzymes, rather than by mechanisms of drug resistance. acs.orgnih.gov

Correlation with Cell-Line Specific CYP Expression

The cytotoxic activity of this compound is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes. acs.orgnih.gov This suggests that the compound itself is a prodrug that becomes a potent DNA-damaging agent only after being metabolized. nih.govkyoto-u.ac.jp A strong positive correlation has been identified between the sensitivity of cancer cell lines to this compound and the expression level of a specific CYP enzyme, CYP2J2. nih.govresearchgate.netnews-medical.net Among 53 CYP genes analyzed, CYP2J2 expression showed the most significant correlation with this compound sensitivity. nih.govkyoto-u.ac.jp Overexpression of CYP2J2 enhances the cytotoxic effects of this compound, while its depletion reduces sensitivity. researchgate.netnews-medical.net This enzymatic activation is crucial, as inhibiting CYP activity with agents like ketoconazole mitigates the DNA damage and cytotoxicity induced by this compound. nih.govkyoto-u.ac.jp

Distinction from Multidrug Resistance Protein 1 (MDR1) Efflux

Initially, this compound was identified as a compound with potent cytotoxicity against cells overexpressing the Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein. acs.orgnih.gov This suggested a potential mechanism to overcome a common form of chemoresistance where cancer cells pump out therapeutic agents. nih.gov However, further investigation has revealed that the selective cytotoxicity of this compound is not dependent on MDR1 expression or its efflux activity. acs.orgnih.gov While this compound can stimulate the ATPase activity of MDR1, suggesting it may be a substrate for the transporter, its cytotoxic selectivity is primarily governed by the presence of activating CYP enzymes. acs.orgnih.gov In fact, there is no correlation observed between the expression of ABCB1 (the gene encoding MDR1) and sensitivity to this compound. nih.govkyoto-u.ac.jp

Identification of Key Regulatory Genes in this compound Cytotoxicity

To further elucidate the mechanisms governing this compound's cytotoxic effects, genetic screening has been employed to identify key regulatory genes. A CRISPR-based single-guide RNA (sgRNA) screening identified several genes as being essential for this compound's cytotoxicity. nih.govresearchgate.net Among the identified hits were POR and PGRMC1, which are known positive regulators of CYP activity. nih.govresearchgate.netnews-medical.net This finding reinforces the central role of CYP-mediated activation in the compound's mechanism of action. Additionally, the screening identified KAT7, a histone acetyltransferase, as another crucial gene. nih.govresearchgate.netnews-medical.net Further investigation revealed that KAT7 is involved in the transcriptional regulation of CYP2J2, providing a deeper understanding of the regulatory network that controls cellular sensitivity to this compound. nih.govresearchgate.net

Role of POR and PGRMC1 in CYP Activity Regulation

The enzymatic activity of cytochrome P450 enzymes, including CYP2J2, is dependent on the presence of accessory proteins that facilitate electron transfer and modulate their function. Genetic screening has identified two such proteins, P450 oxidoreductase (POR) and progesterone (B1679170) receptor membrane component 1 (PGRMC1), as key positive regulators of CYP activity in the context of this compound's cytotoxicity. nih.govresearchgate.net

POR is an essential flavoprotein that donates electrons to all microsomal CYP enzymes, a critical step for their catalytic activity. frontiersin.org PGRMC1 has been shown to form stable physical complexes with several CYP enzymes, including those involved in drug metabolism, thereby influencing their function. frontiersin.org While the precise mechanism of how PGRMC1 modulates drug-metabolizing CYPs is still under investigation, it is suggested to be isoform-dependent. frontiersin.orgmdpi.com In some instances, PGRMC1 has been observed to decrease the activity of certain CYPs when overexpressed, yet genetic screens have identified it as a factor promoting this compound's effects, suggesting a complex regulatory role. nih.govfrontiersin.org It is proposed that PGRMC1 may assist in the enzymatic activity of CYP2J2, alongside POR, to facilitate the metabolic activation of this compound. eurekalert.orgeurekalert.org The identification of both POR and PGRMC1 as crucial factors underscores the importance of a fully functional CYP enzymatic system for the bioactivation of this compound. nih.gov

Factor Function in CYP Regulation Relevance to this compound
POR Essential for electron transfer to microsomal CYP enzymesIdentified as a positive regulator of CYP activity required for this compound cytotoxicity. nih.gov
PGRMC1 Forms complexes with CYP enzymes, modulating their activityIdentified as a positive regulator of CYP activity required for this compound cytotoxicity. nih.govnih.gov

KAT7 and CYP2J2 Transcriptional Regulation

The expression level of the CYP2J2 gene is a primary determinant of a cancer cell's sensitivity to this compound. news-medical.netnih.gov Research has elucidated a key transcriptional regulatory mechanism involving the histone acetyltransferase KAT7. nih.govresearchgate.net

Genetic manipulation and multiomics data analysis have identified KAT7 as a crucial factor that promotes the cytotoxicity of this compound. nih.gov Further investigation revealed that KAT7 achieves this by upregulating the transcription of CYP2J2. news-medical.neteurekalert.org Histone acetyltransferases like KAT7 function by adding acetyl groups to histone proteins, a modification that typically leads to a more open chromatin structure, making genes more accessible for transcription. The suppression of KAT7 has been shown to reduce the expression of CYP2J2 and, consequently, diminish the cytotoxic effects of this compound. nih.gov This indicates that KAT7-mediated transcriptional regulation of CYP2J2 is a critical upstream event that dictates the level of the enzyme available for this compound activation. eurekalert.orgnih.gov These findings highlight a specific epigenetic mechanism that controls cellular sensitivity to this potent natural compound. researchgate.net

Gene/Protein Function Effect on this compound Cytotoxicity
KAT7 Histone acetyltransferasePromotes CYP2J2 transcription, thereby increasing sensitivity to this compound. news-medical.netnih.gov
CYP2J2 Cytochrome P450 enzymeMetabolically activates this compound, leading to DNA damage and cell death. nih.govnih.gov

Biological Activity Spectrum: Mechanistic Insights

Cytotoxic Activity in Cell Line Models

Austocystin D exhibits potent cytotoxic activity against a variety of cancer cell lines. acs.orgmdpi.com Its effectiveness is particularly noteworthy in cells that have developed resistance to multiple drugs. news-medical.netacs.org The cytotoxic action of this compound is not direct but requires metabolic activation. researchgate.netnih.gov

The cytotoxic effect of this compound varies significantly among different cancer cell lines. acs.orgnih.gov This differential sensitivity is largely attributed to the varying expression levels of cytochrome P450 (CYP) enzymes, particularly CYP2J2, in the cancer cells. kyoto-u.ac.jpresearchgate.net Cell lines with higher levels of these enzymes are more sensitive to the compound. news-medical.netkyoto-u.ac.jp For instance, the MCF-7 breast cancer cell line is highly sensitive, while the MES-SA uterine sarcoma cell line is significantly less so. acs.org Studies have shown a more than 10,000-fold difference in selectivity between the most and least sensitive cell lines. acs.org

The compound's cytotoxicity is linked to its activation by these CYP enzymes, which leads to DNA damage. acs.orgresearchgate.net This activation is crucial, as inhibiting the CYP enzymes negates the cytotoxic effects of this compound. acs.orgnih.gov Interestingly, the sensitivity pattern of this compound is distinct from that of conventional chemotherapy drugs like doxorubicin (B1662922) and etoposide (B1684455). acs.orgacs.org It has also been observed that this compound is potent against cell lines that overexpress the multidrug resistance protein 1 (MDR1), a common mechanism of resistance to chemotherapy. acs.orgresearchgate.net

Here is an interactive data table showing the growth inhibition (GI50) values of this compound in various cancer cell lines:

Cell LineCancer TypeGI50 (nM)
SRLeukemia16
U-87Brain4946
MCF-7Breast< 1
MDA-MB-231Breast549
PC-3Prostate3
SW-620Colon27
HCT-15Colon42
MX-2Uterine3358

Data sourced from a study on anticancer and antifungal compounds. mdpi.com

This compound effectively inhibits the growth of cancer cells, and this inhibition is a direct consequence of the DNA damage it induces after metabolic activation. researchgate.netkyoto-u.ac.jp The process begins with the enzymatic conversion of this compound by cellular cytochrome P450 into a reactive form that can bind to DNA. nih.govkyoto-u.ac.jp This interaction with DNA leads to damage, which in turn triggers a cellular response that halts cell proliferation. nih.govkyoto-u.ac.jp

The concentration of this compound required to inhibit 50% of cell growth (GI50) is a key measure of its potency. kyoto-u.ac.jpresearchgate.net For example, in a panel of 26 cancer cell lines, this compound showed GI50 values below 10 nM for three of the lines, indicating high potency. acs.org The inhibition of cell growth is closely correlated with the induction of phosphorylated histone H2AX, a marker of DNA damage. acs.org When CYP enzyme activity is blocked, both DNA damage and cell growth inhibition by this compound are prevented. acs.org

Differential Sensitivity Across Cancer Cell Lines

Antitumor Activity in Preclinical Animal Models

The anticancer potential of this compound has been further demonstrated in animal studies. acs.orgresearchgate.net These preclinical models provide a more complex biological system to evaluate the compound's efficacy against tumors. kyoto-u.ac.jp

This compound has shown the ability to inhibit the growth of human tumors implanted in immunodeficient mice. acs.orgmdpi.com Specifically, it was effective in suppressing the growth of the human colon carcinoma cell line LS174T in a nude mouse xenograft model. acs.org This in vivo activity underscores the compound's potential as a therapeutic agent, as it demonstrates efficacy in a living organism, not just in isolated cell cultures. acs.orgresearchgate.net

Bacterial Cytotoxicity

In addition to its effects on cancer cells, this compound also exhibits cytotoxicity against bacteria. researchgate.netnih.gov This activity, however, is dependent on the presence of mammalian liver microsomes, which contain the necessary cytochrome P450 enzymes for its activation. kyoto-u.ac.jpresearchgate.net This suggests that the mechanism of toxicity in bacteria is similar to that in cancer cells, requiring metabolic conversion to a DNA-damaging agent. researchgate.netkyoto-u.ac.jp

Immunosuppressive Effects

Recent research has uncovered another dimension to the biological activity of this compound and its derivatives: immunosuppressive effects. acs.orgnih.gov Certain compounds in the austocystin family have been found to significantly inhibit the proliferation of T cells, which are key components of the immune system. acs.orgnih.gov For instance, 1″-hydroxy this compound demonstrated a notable inhibitory effect on the proliferation of T cells induced by concanavalin (B7782731) A. acs.orgnih.gov Furthermore, this compound and others in its class were shown to suppress the expression of interleukin-6 (IL-6), a cytokine involved in inflammation and immune responses, in a dose-dependent manner. nih.gov

Inhibition of ConA-Induced T Cell Proliferation

Recent studies have highlighted the significant inhibitory effects of certain austocystin derivatives on the proliferation of T cells induced by concanavalin A (ConA). nih.gov ConA is a lectin known to stimulate T lymphocyte mitogenesis, making it a valuable tool for studying T cell activation. frontiersin.orgresearchgate.netplos.org In a notable study, several austocystin compounds were evaluated for their immunosuppressive activities. nih.gov

Among the tested compounds, 1″-hydroxy this compound, along with two other related austocystins (compounds 5 and 9 from the study), demonstrated potent inhibitory effects on ConA-induced T cell proliferation. nih.gov The efficacy of this inhibition was quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half. The IC₅₀ values for these compounds were found to be 1.1, 1.0, and 0.93 μM, respectively, indicating a significant level of immunosuppressive activity at the micromolar level. nih.govacs.orgfigshare.com

Table 1: Inhibitory Effects of Austocystin Derivatives on ConA-Induced T Cell Proliferation

Compound IC₅₀ (μM)
Compound 5 1.1
Compound 9 1.0
1″-hydroxy this compound 0.93

Suppression of Interleukin-6 (IL-6) Expression

In addition to their anti-proliferative effects on T cells, the same austocystin derivatives have been shown to suppress the expression of Interleukin-6 (IL-6). nih.gov IL-6 is a pleiotropic cytokine with a critical role in regulating the immune response, inflammation, and hematopoiesis. Dysregulation of IL-6 production is implicated in the pathophysiology of various inflammatory and autoimmune diseases.

The study that identified the inhibitory action on T cell proliferation also reported that 1″-hydroxy this compound and the related compounds 5 and 9 suppressed the expression of IL-6 in a dose-dependent manner. nih.govacs.org This finding suggests that the immunosuppressive mechanism of these austocystins extends beyond simply halting cell division to actively modulating the production of key inflammatory cytokines. The dose-dependent nature of this suppression indicates that as the concentration of the compound increases, the expression of IL-6 decreases, further underscoring the direct impact of these compounds on cytokine regulation.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Significance of the Vinyl Ether Moiety for Activity

The vinyl ether moiety within the furo[3,2-c]coumarin core of Austocystin D is a critical determinant of its biological activity. acs.orgnih.gov This functional group is analogous to the one found in aflatoxin B₁, a well-known mycotoxin that requires metabolic activation to exert its carcinogenic effects. acs.orgnih.gov The vinyl ether in aflatoxin B₁ is epoxidized by cytochrome P450 (CYP) enzymes, leading to a reactive epoxide that can form adducts with DNA. acs.orgnih.gov

Similarly, the activity of this compound is dependent on its metabolic activation by CYP enzymes. acs.orgnih.govnih.gov This activation is believed to occur via epoxidation of the vinyl ether, generating a reactive intermediate that can induce DNA damage. acs.orgnih.gov This hypothesis is strongly supported by the observation that inhibition of CYP enzymes diminishes the cytotoxicity of this compound. acs.orgnih.gov Furthermore, the cytotoxic effects of this compound correlate with the induction of a DNA damage response, as evidenced by the phosphorylation of histone H2AX. acs.org

The crucial role of the vinyl ether is further highlighted by the dramatic loss of activity upon its reduction.

Impact of Specific Structural Modifications (e.g., Dihydro-Austocystin D)

To confirm the importance of the vinyl ether, a key structural modification was made to this compound, resulting in the formation of dihydro-austocystin D. acs.org In this derivative, the double bond of the vinyl ether is reduced to a single bond. nih.govkyoto-u.ac.jp

This seemingly minor change has a profound impact on the compound's biological activity. Dihydro-austocystin D exhibits significantly weakened cytotoxicity and a greatly reduced ability to induce the DNA damage response. acs.org This loss of activity is attributed to the fact that the saturated dihydrofuran ring is not a substrate for the CYP-catalyzed epoxidation that is necessary for the activation of this compound. acs.orgnih.gov

The comparison between the potent activity of this compound and the weak activity of its dihydro derivative provides compelling evidence that the vinyl ether is an essential component of the pharmacophore and that its metabolic activation is the primary mechanism of its cytotoxic action. acs.orgnih.gov

CompoundKey Structural FeatureCytotoxicityDNA Damage Induction
This compoundIntact vinyl etherPotentStrong
Dihydro-austocystin DReduced vinyl ether (single bond)Very weakSignificantly reduced

Systematic SAR Studies on Synthesized Analogs and Derivatives

Systematic structure-activity relationship (SAR) studies on this compound and its analogs have been somewhat limited compared to other natural products. However, the available data, primarily from the comparison with dihydro-austocystin D and related mycotoxins, have established the foundational elements of its pharmacophore. acs.orgnih.gov

The search for additional MDR-selective compounds based on structural similarity to known active agents has opened avenues for preliminary SAR studies on broader classes of molecules. acs.org For instance, research on desmosdumotin B analogues, which share some structural features with this compound, has shown that modifications to aromatic rings and the introduction of bulky substituents can significantly alter cytotoxicity and selectivity. acs.org

Furthermore, studies on other natural products have demonstrated that the synthesis of various derivatives and analogs is a powerful tool for optimizing activity. nih.gov For example, work on phenylahistin (B1241939) derivatives led to the development of compounds with significantly enhanced potency. nih.gov Similarly, systematic SAR studies on nonsecosteroidal vitamin D₃ analogs identified an optimal compound by methodically exploring the side chain moiety. nih.gov

While comprehensive, systematic SAR studies specifically focused on a wide range of synthesized this compound analogs are not extensively reported in the provided literature, the existing research on related compounds and the clear data from dihydro-austocystin D underscore the importance of specific structural features for biological activity. acs.orgnih.govacs.orgnih.govnih.gov Future synthetic efforts to create a library of this compound derivatives would be invaluable for a more detailed understanding of its SAR and for the potential development of new therapeutic agents. researchgate.net

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Structural Elucidation

The definitive structure of Austocystin D and its analogues is established through the synergistic application of several spectroscopic methods. Each technique provides unique and complementary information, allowing for a complete and unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, has enabled the precise assignment of all proton and carbon signals within the molecule. rsc.orgresearchgate.net

One-dimensional (1D) NMR spectra provide initial information about the chemical environment of the atoms. Off-resonance proton-decoupled ¹³C experiments and single-frequency nuclear Overhauser effect (n.o.e.) studies of this compound revealed the presence of two methyl, two methylene, six methine, and twelve quaternary carbon atoms. rsc.org Further studies involving the addition of [1-¹³C]acetate to cultures of Aspergillus ustus showed eleven enhanced carbon signals in the resulting this compound, providing insights into its biosynthetic origin. rsc.org

To establish the connectivity of the carbon framework, researchers utilized ¹³C-¹³C coupling data from this compound enriched with [1,2-¹³C₂]acetate. rsc.org The measured ¹J(CC) values confirmed the arrangement of intact acetate (B1210297) units, which was critical in assembling the complex ring system. rsc.org This analysis helped to prove the presence of specific bonded units such as C-2-C-3, C-4-C-4a, and C-1'-C-2', among others. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in assembling the complete structure. hyphadiscovery.comcolab.ws These methods reveal through-bond correlations between protons and carbons, allowing for the unambiguous piecing together of the molecular fragments identified in 1D spectra. hyphadiscovery.comnews-medical.net The planar structures of various Austocystin analogues have been confirmed through the comprehensive analysis of 1D and 2D NMR data. researchgate.net

Detailed ¹³C NMR data for this compound, recorded in (CD₃)₂CO, has been meticulously assigned, as shown in the table below.

Carbon AtomChemical Shift (δ in ppm)¹J(CC) (Hz)
2100.861.0
329.561.0
3a104.258.6
3b158.469.6
4163.762.3
4a108.962.3
5158.462.3
5a114.762.3
6137.956.1
7108.356.1
8161.461.0
9100.861.0
9a155.0-
10a111.956.1
1191.256.1
11a164.769.6
12a113.858.6
1'22.841.5
2'42.641.5
3'71.335.4
4'29.535.4
5'29.5-
Data sourced from Horak et al., J. Chem. Soc., Perkin Trans. 1, 1983. rsc.org

Mass spectrometry is a critical tool used in conjunction with NMR to confirm the molecular formula of this compound and its derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which is essential for determining the elemental composition of the compound. acs.org The chemical formula for this compound has been established as C₂₂H₂₀O₈. wikidata.org The combination of MS and NMR data is a powerful approach for the structural elucidation of novel natural products, including new Austocystin analogues isolated from fungal extracts. colab.wsresearchgate.net Liquid chromatography combined with mass spectrometry (LC-MS) is a particularly effective technique for identifying and quantifying drug metabolites.

While a direct X-ray crystallographic analysis of this compound is not prominently reported, this technique has been vital for confirming the absolute configuration of its derivatives and related compounds. For instance, the absolute configuration of 1″-hydroxy this compound was definitively determined by single-crystal X-ray diffraction. acs.orgnih.gov This method provides detailed three-dimensional information about the arrangement of atoms in a crystalline solid, which is invaluable for establishing stereochemistry. The structure of a reaction product formed during a synthetic approach to Austocystin A was also elucidated using X-ray crystallography, providing crucial structural details for synthetic intermediates. journals.co.za

Electronic Circular Dichroism (ECD) spectroscopy is a form of chiroptical spectroscopy used to investigate the stereochemical features of chiral molecules like this compound. encyclopedia.pubwikipedia.org It measures the differential absorption of left- and right-circularly polarized light. encyclopedia.pub The absolute configurations of newly discovered Austocystin analogues have been determined by comparing their experimental ECD spectra with those of known analogues or with spectra predicted by time-dependent density functional theory (TDDFT) calculations. researchgate.netacs.org This comparative approach allows for the confident assignment of the molecule's absolute stereochemistry, which is crucial for understanding its biological activity. mdpi.com

X-ray Crystallography

Cell-Based Assays and Imaging Techniques

To probe the biological effects of this compound, researchers employ specific cell-based assays that can quantify its impact on cellular processes, particularly DNA integrity.

Given this compound's structural similarity to aflatoxin B₁, a known DNA-damaging agent, researchers investigated its potential to cause DNA damage. acs.orgnih.gov An In-Cell Western Assay was established to quantitatively measure cellular DNA damage by detecting the phosphorylation of histone H2AX (γ-H2AX), a known biomarker for DNA double-strand breaks. acs.orgnih.govlicorbio.com

In this assay, cancer cell lines are treated with this compound. acs.org The cells are then fixed, permeabilized, and incubated with a primary antibody that specifically recognizes phosphorylated histone H2AX. nih.govresearchgate.net A fluorescently-labeled secondary antibody is then used to detect the primary antibody, and the resulting signal is quantified. licorbio.com This technique demonstrated that this compound induces histone H2AX phosphorylation in a cell-line-selective manner, and this induction of DNA damage correlates strongly with the compound's cytotoxic activity. nih.gov For example, treatment of HCT-15 cells with this compound led to a measurable increase in γ-H2AX levels. acs.org Furthermore, this DNA damage was found to be dependent on the activity of cytochrome P450 (CYP) enzymes. acs.orgnih.gov

Immunofluorescence and Immunoblotting for Pathway Analysis

Immunofluorescence (IF) and immunoblotting are crucial techniques for investigating the cellular pathways affected by this compound, particularly its ability to induce DNA damage.

Immunofluorescence (IF) assays have been employed to visualize and quantify DNA damage within cells treated with this compound. A key marker for DNA double-strand breaks is the phosphorylation of the histone variant H2AX, termed γ-H2AX. In studies involving human osteosarcoma cell lines U-2 OS and HOS, treatment with approximately 20 nM this compound led to a significant increase in DNA damage in the U-2 OS cells, which have higher levels of the CYP2J2 enzyme, but not in the HOS cells. nih.govkyoto-u.ac.jp The presence of γ-H2AX was detected using specific antibodies, with positive cells showing uniformly stained nuclei. nih.govkyoto-u.ac.jp Representative images from these experiments show a clear increase in nuclear fluorescence in treated U-2 OS cells compared to untreated controls, confirming the induction of DNA damage. nih.gov Furthermore, the induction of DNA damage, detected by γ-H2AX immunofluorescence, was enhanced in cell lines engineered to overexpress CYP2J2 following treatment with this compound. researchgate.net

Immunoblotting , or Western blotting, provides complementary data by detecting changes in the levels and post-translational modifications of specific proteins involved in the DNA damage response pathway. Following treatment of U-2 OS cells with this compound, immunoblot analysis revealed an increased mobility shift in the Replication Protein A2 (RPA32) signal, which indicates its phosphorylation. nih.govkyoto-u.ac.jp Additionally, phosphorylation of Checkpoint Kinase 1 (CHK1) at serine 345 and an increase in γ-H2AX levels were observed, further confirming the activation of the DNA damage response cascade. nih.govkyoto-u.ac.jp These findings from immunoblotting corroborate the immunofluorescence results and solidify the role of this compound in activating DNA damage signaling pathways. nih.gov

Growth Inhibition Assays

Growth inhibition assays are fundamental in determining the cytotoxic potency of this compound across various cell lines. These assays measure the concentration of the compound required to inhibit cell growth by 50% (GI50).

Studies have shown that this compound exhibits potent and selective cytotoxicity. acs.orgnih.gov For instance, the GI50 for the breast cancer cell line MCF-7 was found to be less than 1 nM, while for the prostate cancer cell line PC-3, it was 3 nM. mdpi.com In contrast, some cell lines like the brain cancer line U-87 showed much lower sensitivity, with a GI50 of 4946 nM. mdpi.com This selectivity is not random but has been linked to the expression levels of specific enzymes. acs.org

A comprehensive study using a panel of 39 human cancer cell lines (JFCR39) determined the GI50 of this compound for each, revealing a wide range of sensitivities. nih.gov This differential sensitivity was hypothesized to be linked to the metabolic activation of the compound. nih.govnih.gov The cytotoxicity of this compound is dependent on its metabolism by cytochrome P450 (CYP) enzymes, a concept supported by the observation that its structural analog, dihydro-austocystin D, which lacks the vinyl ether moiety critical for CYP-mediated activation, is devoid of cytotoxic activity. nih.govacs.org Growth inhibition assays have been instrumental in demonstrating that the selective cytotoxicity of this compound is due to cell-line-specific activation by CYP enzymes. acs.orgnih.gov

Table 1: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineTissue TypeGI50 (nM)Reference
SRLeukemia16 mdpi.com
MCF-7Breast&lt;1 mdpi.com
MDA-MB-231Breast549 mdpi.com
PC-3Prostate3 mdpi.com
SW-620Colon27 mdpi.com
HCT-15Colon42 mdpi.com
U-87Brain4946 mdpi.com
MX-2Uterine3358 mdpi.com

Molecular Biology and Genetic Manipulation

Molecular biology and genetic manipulation techniques have been essential in identifying the specific genes and pathways that mediate the effects of this compound.

Gene Expression Profiling and Correlation Studies

Gene expression profiling has been a key strategy to uncover the molecular determinants of sensitivity to this compound. By correlating drug sensitivity data (GI50 values) with gene expression profiles across large panels of cancer cell lines, researchers have identified specific genes whose expression levels predict a cell's response to the compound.

Comprehensive correlation analyses involving hundreds of human cancer cell types revealed a significant positive correlation between sensitivity to this compound and the expression of CYP2J2, a member of the cytochrome P450 family of enzymes. nih.govkyoto-u.ac.jp This finding was exclusive to CYP2J2 among 53 CYP genes analyzed, highlighting its specific role. nih.govkyoto-u.ac.jp This correlation was confirmed using data from the Japanese Foundation for Cancer Research 39 (JFCR39) panel of cell lines. nih.govnews-medical.net Further validation in a panel of 11 human osteosarcoma cell lines also showed a clear association between higher CYP2J2 expression and increased sensitivity to this compound. researchgate.netnews-medical.net In contrast, no correlation was observed between this compound sensitivity and the expression of the multidrug resistance gene ABCB1 (MDR1). kyoto-u.ac.jp These correlation studies strongly suggest that CYP2J2 is the primary enzyme responsible for metabolizing this compound into its cytotoxic form. nih.govresearchgate.net

Genetic Silencing (e.g., siRNA, shRNA)

Genetic silencing techniques, such as those using small interfering RNA (siRNA) or short hairpin RNA (shRNA), allow for the targeted knockdown of specific genes to assess their functional importance. sigmaaldrich.com This approach has been used to validate the role of CYP2J2 in this compound's mechanism of action.

In studies where CYP2J2 was depleted in cancer cells, a significant reduction in sensitivity to this compound was observed. researchgate.netnews-medical.net The depletion of CYP2J2 also led to a decrease in the DNA damage induced by the compound. nih.govresearchgate.net This provides direct evidence that CYP2J2 is essential for the cytotoxic effects of this compound. researchgate.net The efficiency of gene silencing by siRNA can be influenced by the abundance of the target mRNA, with highly expressed genes often being more susceptible to knockdown. nih.gov

CRISPR-Cas9 gRNA Screening for Gene Identification

The powerful CRISPR-Cas9 gene-editing technology has been utilized in large-scale screening approaches to identify genes involved in mediating the cytotoxicity of this compound. thno.org In a CRISPR-Cas9 single-guide RNA (sgRNA) library screen, a pool of U-2 OS cells, which are sensitive to this compound, was engineered to have various genes knocked out. nih.govresearchgate.net This pool was then treated with this compound to identify which gene knockouts conferred resistance to the compound.

This unbiased, genome-wide screening approach successfully identified several genes as being required for this compound cytotoxicity. researchgate.net The hit genes included POR (Cytochrome P450 Oxidoreductase) and PGRMC1 (Progesterone Receptor Membrane Component 1), which are known positive regulators of CYP activity. nih.govresearchgate.net Another significant hit was KAT7 (Lysine Acetyltransferase 7), a histone acetyltransferase. nih.govresearchgate.netnews-medical.net The identification of these genes through CRISPR screening provides a broader understanding of the cellular machinery required for this compound to exert its effects, confirming the importance of the CYP pathway and uncovering a role for the histone acetyltransferase KAT7. researchgate.netnews-medical.net

Table 2: Genes Identified in CRISPR-Cas9 Screening as Essential for this compound Cytotoxicity

Gene SymbolGene NameFunctionReference
PORCytochrome P450 OxidoreductaseElectron donor for CYP enzymes nih.govresearchgate.net
PGRMC1Progesterone (B1679170) Receptor Membrane Component 1Positive regulator of CYP activity nih.govresearchgate.net
KAT7Lysine Acetyltransferase 7Histone acetyltransferase involved in CYP2J2 transcriptional regulation nih.govresearchgate.netnews-medical.net

Overexpression Studies

Conversely to genetic silencing, overexpression studies involve introducing a gene into cells to produce higher-than-normal levels of the corresponding protein. This method was used to definitively confirm the role of CYP2J2.

When CYP2J2 was overexpressed in cancer cell lines, their sensitivity to this compound was significantly enhanced. researchgate.netnews-medical.net The increased cytotoxicity was accompanied by a corresponding increase in DNA damage. kyoto-u.ac.jpresearchgate.net For example, overexpressing CYP2J2 in HOS, U-2 OS, and SaOS-2 cell lines rendered them more susceptible to the cytotoxic effects of this compound. kyoto-u.ac.jp Importantly, the overexpression of CYP2J2 alone, in the absence of this compound, did not affect cell proliferation or cause DNA damage, demonstrating that its effect is dependent on the presence of the compound. kyoto-u.ac.jp These overexpression experiments provide compelling evidence that CYP2J2 is not only correlated with but is functionally responsible for the metabolic activation and subsequent cytotoxicity of this compound. kyoto-u.ac.jpresearchgate.net

Computational and Multi-Omics Approaches

Advanced computational and multi-omics methodologies are pivotal in modern biomedical research, offering deep insights into the complex mechanisms of action of natural compounds like this compound. These approaches integrate vast datasets from genomics, transcriptomics, proteomics, and metabolomics with powerful computational tools to uncover molecular networks, identify gene regulators, and predict interactions with biological targets.

Multiomics Data Analysis for Gene Regulation

The cytotoxic activity of this compound is not uniform across all cell types; its efficacy is intricately linked to the genetic and molecular profile of the target cells. Multi-omics data analysis has been instrumental in deciphering the gene regulatory networks that govern cellular sensitivity to this compound.

A key finding from these integrated analyses is the crucial role of the Cytochrome P450 enzyme, CYP2J2, in mediating this compound's effects. researchgate.netnih.govkyoto-u.ac.jp The compound functions as a prodrug, requiring metabolic activation by CYP enzymes to exert its cytotoxic, DNA-damaging activity. kyoto-u.ac.jpresearchgate.netnih.gov Comprehensive analyses combining chemical sensitivity data with gene expression profiles from hundreds of human cancer cell lines revealed a strong positive correlation between the sensitivity to this compound and the expression level of the CYP2J2 gene. nih.govresearchgate.net

To identify the specific genes involved in this process, researchers have employed functional genomics techniques such as CRISPR-Cas9 knockout screens. researchgate.netnews-medical.net In U-2 OS osteosarcoma cells, a genome-wide CRISPR screen identified several genes as essential for this compound-induced cytotoxicity. researchgate.net Among the most significant hits were POR (Cytochrome P450 Oxidoreductase) and PGRMC1 (Progesterone Receptor Membrane Associated Component 1), both known positive regulators of CYP activity. researchgate.netnih.gov

Furthermore, the integration of multi-omics data, including genetic manipulation results, pinpointed the histone acetyltransferase KAT7 as a transcriptional regulator of CYP2J2. researchgate.netnih.govresearchgate.net This discovery elucidates a specific regulatory axis where KAT7 activity influences CYP2J2 expression, which in turn determines the extent of this compound activation and subsequent cytotoxicity. researchgate.netnews-medical.net Depletion of CYP2J2 was shown to reduce sensitivity to this compound and decrease DNA damage, while its overexpression had the opposite effect. researchgate.netkyoto-u.ac.jpnih.gov

Other transcriptomic and proteomic studies have also provided insights. An integrated analysis of TCGA genomic and CPTAC proteomic data linked the editing level of the COPA gene (COPA_I164V) with sensitivity to this compound. nih.gov In a separate study on colorectal cancer, transcriptomic analysis identified a "dormant" cell subgroup where increased expression of the genes LMOD1, MAB21L2, and ASPN correlated with increased sensitivity to this compound. nih.gov These findings highlight how different layers of 'omics' data can be integrated to understand the complex regulation of drug response.

GeneRole in this compound ActivityAnalytical ApproachFindingCitation
CYP2J2 Metabolically activates this compoundCorrelation of gene expression and chemical sensitivityPositive correlation between CYP2J2 expression and sensitivity to this compound. nih.govresearchgate.net nih.govresearchgate.net
POR Positive regulator of CYP activityCRISPR-Cas9 screenIdentified as required for this compound cytotoxicity. researchgate.netnih.gov researchgate.netnih.gov
PGRMC1 Positive regulator of CYP activityCRISPR-Cas9 screenIdentified as required for this compound cytotoxicity. researchgate.netnih.gov researchgate.netnih.gov
KAT7 Transcriptional regulator of CYP2J2Multi-omics data analysis, CRISPR-Cas9 screenUpregulates and promotes the transcription of CYP2J2. researchgate.netresearchgate.netnews-medical.net researchgate.netresearchgate.netnews-medical.net
COPA Gene with RNA editing siteIntegrated genomic and proteomic analysisEditing level at COPA_I164V associated with sensitivity to this compound. nih.gov nih.gov
LMOD1 Dormancy-related geneTranscriptomic analysis (colorectal cancer)Increased expression correlates with increased sensitivity to this compound. nih.gov nih.gov
MAB21L2 Dormancy-related geneTranscriptomic analysis (colorectal cancer)Increased expression correlates with increased sensitivity to this compound. nih.gov nih.gov
ASPN Dormancy-related geneTranscriptomic analysis (colorectal cancer)Increased expression correlates with increased sensitivity to this compound. nih.gov nih.gov

Molecular Docking Studies (for target identification)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drugs and to elucidate their mechanism of action by identifying potential molecular targets. mdpi.com

While the primary mechanism of this compound involves metabolic activation leading to DNA damage, molecular docking studies have been employed to explore its potential to interact directly with specific protein targets. researchgate.netnih.gov In one such study, researchers performed a virtual screening of natural compounds against a mutated form of the Epidermal Growth Factor Receptor (EGFR T790M), a key target in non-small cell lung cancer. scilit.com this compound was identified as a promising hit, exhibiting a strong binding energy of -7.1 kcal/mol in docking simulations with the target protein. scilit.com

Another computational study focused on identifying potential drugs for Acute Myeloid Leukemia (AML) by targeting differentially high-risk genes. nih.govnih.gov Through drug sensitivity analysis and subsequent molecular docking studies, this compound was highlighted as one of the top five drug candidates that may significantly affect the protein products of these high-risk genes. nih.govnih.govfrontiersin.org These in silico findings suggest that beyond its role as a pro-drug, this compound may possess the ability to interact with and potentially modulate the function of specific oncogenic proteins.

Target ProteinContextDocking Result (Binding Energy)Study FocusCitation
EGFR T790M Non-small cell lung cancer-7.1 kcal/molVirtual screening of natural compounds. scilit.com scilit.com
Proteins from DHRGs *Acute Myeloid LeukemiaNot specifiedIdentification of drugs affecting high-risk genes. nih.govnih.gov nih.govnih.gov

*DHRGs: Differentially High-Risk Genes

Machine Learning Techniques in Target Identification

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in natural product discovery to predict biological activities and identify molecular targets. cas.orgnih.govknaw.nl These algorithms can analyze vast and complex datasets, including chemical structures and biological screening data, to identify patterns and build predictive models that accelerate the drug discovery process. nih.govfrontiersin.org

The application of ML has been instrumental in flagging this compound as a compound of interest for specific therapeutic targets. In a study aimed at discovering novel inhibitors for EGFR T790M from natural sources, a machine learning model based on the Random Forest classifier was used for an initial screening of 419 compounds. scilit.com This ML-based pre-screening identified 63 molecules with a high probability of being active, a pool that included this compound. This significantly narrowed the field for more computationally intensive analyses like molecular docking. scilit.com

In another example, ML algorithms were used in an AML study to build prognostic models and identify drugs that could potentially target the genes driving the disease. nih.govnih.govfrontiersin.org By analyzing drug sensitivity data, the ML model identified this compound as a compound that may significantly affect these critical AML-related genes. nih.govfrontiersin.org These examples demonstrate the power of machine learning to sift through large chemical libraries and prioritize compounds for further experimental validation, thereby enhancing the efficiency of target identification for natural products like this compound. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets Beyond DNA Damage

While the induction of DNA damage is a recognized mechanism of Austocystin D's cytotoxicity, a deeper understanding of its molecular interactions is required. The compound's activity is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, which then leads to DNA damage. acs.orgpatsnap.comnih.govresearchgate.netnih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netnews-medical.netkyoto-u.ac.jp Future investigations should focus on identifying other potential molecular targets that may contribute to its cytotoxic effects. Research has already pointed to the involvement of genes such as POR and PGRMC1, which are positive regulators of CYP activity, and the histone acetyltransferase KAT7, in the cytotoxicity of this compound. patsnap.comnih.govnih.govresearchgate.net Further studies could explore interactions with other cellular components and signaling pathways that might be modulated by this compound. A comprehensive analysis of the NCI-60 cancer cell line panel has also suggested that the expression of the SLFN11 gene may be associated with sensitivity to this compound, indicating a potential role in DNA damage response. nih.gov

Exploration of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of this compound in fungal species such as Aspergillus presents an area for further exploration. Understanding the enzymatic machinery and the metabolic pathways responsible for its production could pave the way for bioengineering approaches to generate novel analogs. tandfonline.combeilstein-institut.denih.gov Identifying and characterizing the specific polyketide synthases, nonribosomal peptide synthetases, and other tailoring enzymes involved in its synthesis will be crucial. tandfonline.com Comparative genomics and metabolomics approaches could be employed to uncover the complete biosynthetic gene cluster and elucidate the intricate steps of its formation. beilstein-institut.denih.gov This knowledge could not only facilitate the sustainable production of this compound but also enable the creation of new derivatives with improved pharmacological properties.

Rational Design and Synthesis of Advanced this compound Analogs

The chemical structure of this compound offers a scaffold for the rational design and synthesis of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.netacs.orgsemanticscholar.orgnih.govmdpi.comrsc.orgresearchgate.net Structure-activity relationship (SAR) studies can guide the modification of different functional groups on the this compound molecule to optimize its interaction with its molecular targets and metabolic activating enzymes. For instance, modifications to the vinyl ether moiety, which is critical for its cytotoxic activity, could be explored. kyoto-u.ac.jp The synthesis of dihydro-austocystin D, where this double bond is reduced, resulted in a loss of cytotoxicity, highlighting the importance of this feature. kyoto-u.ac.jp By creating a library of analogs, researchers can screen for compounds with improved therapeutic indices and potentially novel mechanisms of action.

Development of Targeted Delivery Systems for Preclinical Research

To enhance the therapeutic potential of this compound and minimize potential off-target effects, the development of targeted drug delivery systems is a promising strategy. thno.orgimrpress.comopenaccessjournals.commdpi.comnih.gov Nanoparticle-based carriers, such as liposomes, could encapsulate this compound, improving its solubility and stability in vivo. researchgate.netopenaccessjournals.com These nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on cancer cells. thno.orgmdpi.com This approach would facilitate the selective delivery of this compound to the tumor site, thereby increasing its local concentration and therapeutic efficacy while reducing systemic exposure. thno.orgnih.gov Studies on this compound-loaded liposomes have already shown promise in animal models. frontiersin.org

Investigation of this compound as a Prodrug Candidate

The selective activation of this compound by CYP enzymes, particularly CYP2J2 which is overexpressed in certain cancers, positions it as an excellent prodrug candidate. acs.orgpatsnap.comnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnews-medical.net this compound itself is relatively inert and becomes a potent cytotoxic agent only after being metabolized by these enzymes within the cancer cells. acs.orgnih.gov This inherent tumor-selective activation mechanism could be exploited to develop highly targeted cancer therapies. researchgate.netnih.gov Future research should focus on identifying specific cancer types with high CYP2J2 expression to predict which patients would most likely benefit from this compound treatment. patsnap.comnih.govnih.govresearchgate.netnih.gov This approach aligns with the principles of personalized medicine, where treatment is tailored to the molecular profile of a patient's tumor.

Utility in Overcoming Specific Mechanisms of Chemoresistance

A significant advantage of this compound is its ability to circumvent certain mechanisms of chemoresistance. Notably, it has shown potent activity against cancer cells that overexpress the multidrug resistance transporter MDR1 (P-glycoprotein). acs.orgresearchgate.netnih.govacs.org The cytotoxicity of this compound does not appear to be affected by the expression or activity of MDR1. acs.orgnih.govacs.org This suggests that it could be effective in treating tumors that have developed resistance to conventional chemotherapeutics that are substrates of this efflux pump. acs.orgnih.govresearchgate.net The distinct pattern of cytotoxicity of this compound compared to drugs like doxorubicin (B1662922) and etoposide (B1684455) further supports its potential in overcoming chemoresistance. acs.orgresearchgate.netnih.govacs.orgresearchgate.net Further studies are warranted to explore its efficacy against other forms of chemoresistance, such as those mediated by other ABC transporters or altered DNA repair pathways.

Further Exploration of Immunomodulatory Properties

The interplay between cytotoxic agents and the immune system is a rapidly evolving area of cancer research. While the direct cytotoxic effects of this compound are well-documented, its potential immunomodulatory properties remain largely unexplored. Future research should investigate whether the cell death induced by this compound can trigger an immune response against the tumor. Certain cytotoxic drugs can induce immunogenic cell death, leading to the release of tumor antigens and danger signals that activate anti-tumor immunity. It would be valuable to determine if this compound can similarly stimulate the infiltration of immune cells into the tumor microenvironment and enhance the efficacy of immunotherapies. mdpi.comembopress.orgnih.gov Studies have shown associations between the expression of certain genes and immune cell infiltration, and exploring such links with this compound sensitivity could provide valuable insights. mdpi.comnih.gov

Q & A

Q. What experimental approaches are recommended to study Austocystin D's CYP2J2-dependent cytotoxicity in cancer cells?

To investigate CYP2J2-mediated mechanisms, use cell lines with differential CYP2J2 expression (e.g., U-2 OS [high expression] vs. HOS [low expression]) . Combine gene silencing (siRNA/shRNA) or overexpression of CYP2J2 with cytotoxicity assays (e.g., MTT or apoptosis markers). Validate findings using CYP inhibitors like ketoconazole to block metabolic activation . Include dose-response curves and statistical correlation analyses between CYP2J2 expression levels and IC50 values .

Q. How does this compound selectively target cancer cells with high CYP2J2 activity?

this compound is metabolized by CYP2J2 into reactive intermediates that induce DNA damage (e.g., double-strand breaks detected via γH2AX foci formation) . This enzyme-dependent activation explains its selectivity: cells with low CYP2J2 expression (e.g., HOS) show reduced DNA damage and cytotoxicity . Use comet assays or phospho-histone H2AX (pH2AX) Western blots to quantify DNA damage .

Q. What cell line models are most appropriate for studying this compound's mechanism of action?

Prioritize cancer cell lines with well-characterized CYP2J2 expression profiles, such as:

  • U-2 OS (osteosarcoma, high CYP2J2)
  • HOS (osteosarcoma, low CYP2J2)
  • Renal or hepatic carcinoma lines with variable CYP2J2 activity . Include isogenic cell lines engineered for CYP2J2 knockout or overexpression to isolate enzyme-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory cytotoxicity data for this compound across different studies?

Discrepancies often arise from variations in CYP2J2 expression/activity between cell models. To address this:

  • Quantify CYP2J2 mRNA/protein levels (RT-qPCR, Western blot) in all test systems .
  • Use standardized cytotoxicity assays (e.g., 72-hour exposure protocols) .
  • Control for metabolic differences by co-treating with CYP inhibitors (e.g., ketoconazole) .
  • Perform meta-analyses of publicly available datasets (e.g., CCLE or GDSC) to correlate drug sensitivity with CYP2J2 expression .

Q. What methodologies optimize the detection of this compound's DNA damage effects in vitro?

  • In-cell Western assays : Measure pH2AX levels in real-time to track DNA damage kinetics .
  • Recombinant DNA damage assays : Incubate supercoiled plasmid DNA with this compound and liver microsomes + NADPH to simulate CYP-mediated activation .
  • Single-cell electrophoresis (comet assay) : Detect DNA strand breaks in treated vs. untreated cells .

Q. How can researchers validate the translational relevance of CYP2J2 as a biomarker for this compound sensitivity?

  • Use patient-derived xenograft (PDX) models with known CYP2J2 status.
  • Analyze clinical cancer genomics datasets (e.g., TCGA) for CYP2J2 expression patterns in specific tumor types.
  • Conduct ex vivo drug sensitivity testing on primary tumor cells stratified by CYP2J2 activity .

Q. What strategies mitigate off-target effects when studying this compound's mechanism?

  • Include negative controls: CYP2J2-deficient cell lines + CYP inhibitors.
  • Use orthogonal assays (e.g., RNA-seq or metabolomics) to identify non-CYP2J2-dependent pathways .
  • Validate findings with structural analogs of this compound to isolate structure-activity relationships .

Methodological & Reporting Standards

Q. How should researchers report experimental details for reproducibility in this compound studies?

  • Cell culture : Specify passage numbers, media, and authentication methods (e.g., STR profiling) .
  • CYP2J2 quantification : Provide raw data for expression levels (e.g., fold-change vs. housekeeping genes) .
  • Data transparency : Share dose-response curves, exact n-values for replicates, and statistical tests (e.g., Pearson correlation for sensitivity vs. enzyme expression) .

Q. What statistical approaches are critical for analyzing this compound's selective cytotoxicity?

  • Correlation analysis : Calculate Pearson/Spearman coefficients between CYP2J2 expression and IC50 values .
  • ANOVA with post-hoc tests : Compare cytotoxicity across cell lines with varying CYP2J2 activity .
  • Dose-response modeling : Use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) to calculate EC50 .

Q. How can multi-omics data enhance mechanistic studies of this compound?

Integrate transcriptomics (RNA-seq) and proteomics to identify:

  • Co-regulated genes/proteins with CYP2J2 (e.g., DNA repair pathways).
  • Off-target effects via pathway enrichment analysis .
  • Predictive biomarkers using machine learning models trained on omics-drug response datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.